![molecular formula C8H6N2O B114505 Imidazo[1,5-a]pyridine-8-carbaldehyde CAS No. 151509-03-4](/img/structure/B114505.png)

Imidazo[1,5-a]pyridine-8-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

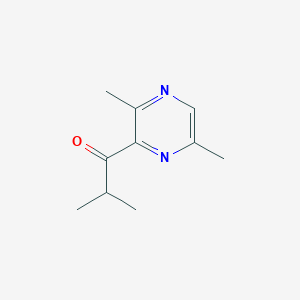

Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The recent development in imidazo[1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its unique chemical structure contributes to its versatility and wide range of applications .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine construction involves various chemical reactions including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Applications De Recherche Scientifique

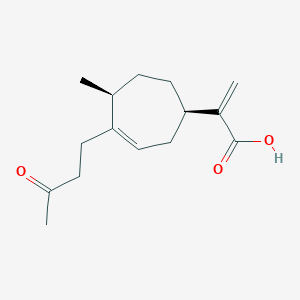

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These devices, which include organic light-emitting diodes (OLEDs), benefit from the compound’s ability to emit light upon electrical stimulation. The unique chemical structure of Imidazo[1,5-a]pyridine-8-carbaldehyde contributes to the efficiency and brightness of these devices.

Sensors

The luminescent nature of Imidazo[1,5-a]pyridine-8-carbaldehyde also allows it to be used in chemical sensors . These sensors can detect the presence of various substances based on changes in the compound’s luminescence, making it a valuable tool in environmental monitoring and diagnostics.

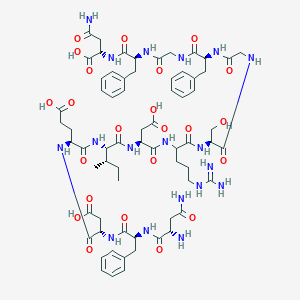

Anti-Cancer Drugs

In the pharmaceutical field, Imidazo[1,5-a]pyridine-8-carbaldehyde has shown promise as a scaffold for developing anti-cancer drugs . Its ability to interact with biological targets can be harnessed to create compounds that inhibit the growth of cancer cells.

Confocal Microscopy and Imaging

As an emitter for confocal microscopy and imaging , Imidazo[1,5-a]pyridine-8-carbaldehyde can be used to label and visualize biological samples . Its fluorescent properties enhance the contrast and resolution of images, providing clearer insights into cellular processes.

Agrochemicals

Imidazo[1,5-a]pyridine is a significant structural component in a variety of agrochemicals . Its derivatives can be synthesized to create compounds that protect crops from pests and diseases, contributing to agricultural productivity.

Pharmaceutical Applications

Beyond its potential in anti-cancer drugs, Imidazo[1,5-a]pyridine-8-carbaldehyde is a key structural element in the synthesis of a wide range of pharmaceuticals . Its versatility allows for the creation of numerous medicinal compounds with diverse therapeutic effects.

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . These areas are likely to continue to be a focus of future research.

Mécanisme D'action

Target of Action

Imidazo[1,5-a]pyridine-8-carbaldehyde is a derivative of the imidazo[1,5-a]pyridine class of aromatic heterocycles . This class of compounds has been found to have significant potential in several research areas, from materials science to the pharmaceutical field . .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been found to exhibit unique chemical structures and versatility, optical behaviors, and biological properties .

Biochemical Pathways

Imidazo[1,5-a]pyridine derivatives have been found to have significant potential in several research areas, from materials science to the pharmaceutical field .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Propriétés

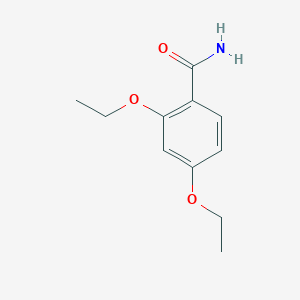

IUPAC Name |

imidazo[1,5-a]pyridine-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDRDWLSMBNJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C(=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440257 |

Source

|

| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151509-03-4 |

Source

|

| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151509-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,5-a]pyridine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)

![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)